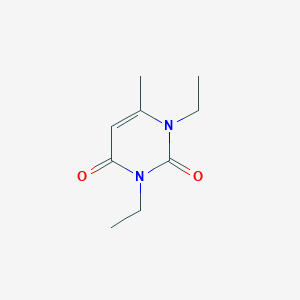
4-chloro-6-methoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-6-methoxycoumarin is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring system with a chlorine atom at the 4th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxycoumarin can be achieved through several synthetic routes. One common method involves the reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice .
化学反応の分析
Types of Reactions
4-chloro-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives .
科学的研究の応用
4-chloro-6-methoxycoumarin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-6-methoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Similar Compounds
4-Chlorocoumarin: Similar structure but lacks the methoxy group at the 6th position.
6-Methoxycoumarin: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-7-methoxycoumarin: Similar structure with both chlorine and methoxy groups but at different positions.
Uniqueness
4-chloro-6-methoxycoumarin is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
71797-98-3 |
|---|---|
分子式 |
C10H7ClO3 |
分子量 |
210.61 g/mol |
IUPAC名 |
4-chloro-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5H,1H3 |
InChIキー |
GNYUIFAQVWIXJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)




![N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide](/img/structure/B8697197.png)

